molecular formula C17H25F13N2O5S B12836586 (2-Carboxyethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide CAS No. 66008-72-8

(2-Carboxyethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide

Cat. No.: B12836586
CAS No.: 66008-72-8
M. Wt: 616.4 g/mol
InChI Key: XRJAIQOYBPBMQT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name is 3-[dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azaniumyl]propanoate , reflecting its zwitterionic nature and functional group arrangement. Key structural features include:

  • A tridecafluorooctylsulfonyl group attached to a methylamino moiety.
  • A dimethylazaniumylpropyl chain linked to a carboxylate group.

Synonyms for this compound include 6:2 fluorotelomer sulfonamide betaine and 3-(N,N-Dimethyl-N-{3-(N'-(tridecafluoro-1,1,2,2-tetrahydro-1,1,2,2-octanesulfonyl)-N'-methylamino)propyl}ammonio)propionate . The term "6:2" denotes a fluorotelomer chain with six fully fluorinated carbons and two non-fluorinated carbons, a classification consistent with industry naming conventions for per- and polyfluoroalkyl substances (PFAS).

Molecular Structure Elucidation via Spectroscopic Methods

While experimental spectral data (e.g., nuclear magnetic resonance, infrared spectroscopy) are not explicitly provided in available literature, the SMILES notation (CN(CCC[N+](C)(C)CCC(=O)[O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F) and InChIKey (TUOHUMKQNSQWKE-UHFFFAOYSA-N) offer insights into structural features. The SMILES string reveals:

  • A quaternary ammonium center (N+C(C)) bonded to a propyl chain.
  • A sulfonamide group (S(=O)(=O)N) connected to the fluorinated tail.
  • A carboxylate terminus (CCC(=O)[O-]) completing the zwitterion.

The molecular formula (C₁₇H₂₃F₁₃N₂O₄S) and molecular weight (598.4 g/mol) further confirm the presence of 13 fluorine atoms and a sulfonyl group.

Zwitterionic Charge Distribution Analysis

As an inner salt , the compound exhibits a balanced charge distribution:

  • Positive charge : Localized on the quaternary ammonium nitrogen (N+).
  • Negative charge : Delocalized across the carboxylate oxygen atoms (O-).

This zwitterionic configuration enhances solubility in polar solvents while maintaining surfactant properties due to the hydrophobic fluorocarbon chain. The sulfonamide group (-SO₂-N-) contributes to charge stabilization through resonance effects, as illustrated below:

$$
\text{R}\text{F} \text{-SO}2 \text{-N-} \leftrightarrow \text{R}\text{F} \text{-SO}2^- \text{-N}^+ \text{H-}
$$

where $$\text{R}_\text{F}$$ represents the tridecafluorooctyl group.

Comparative Structural Analysis with Related Fluorotelomer Betaines

The compound belongs to the fluorotelomer betaine family, distinguished by varying fluorocarbon chain lengths and headgroup modifications. Key comparisons include:

Feature 6:2 Fluorotelomer Sulfonamide Betaine 7:3 Fluorotelomer Betaine
Molecular Formula C₁₇H₂₃F₁₃N₂O₄S C₁₄H₁₄F₁₅NO₂
Fluorocarbon Chain 6 fully fluorinated carbons 7 fully fluorinated carbons
Headgroup Sulfonamide-linked quaternary ammonium Carboxylate-linked quaternary ammonium
Zwitterion Type Sulfobetaine Carboxybetaine

The 6:2 fluorotelomer sulfonamide betaine differs from the 7:3 fluorotelomer betaine in three aspects:

  • Chain Length : The 7:3 variant has a longer fluorinated tail (15 vs. 13 fluorine atoms).
  • Linkage Chemistry : A sulfonamide group (-SO₂-N-) versus a direct carbon-nitrogen bond.
  • Charge Distribution : Sulfobetaines (sulfonate) vs. carboxybetaines (carboxylate).

These structural variations influence physicochemical properties such as critical micelle concentration and environmental persistence.

Properties

CAS No.

66008-72-8

Molecular Formula

C17H25F13N2O5S

Molecular Weight

616.4 g/mol

IUPAC Name

2-carboxyethyl-dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azanium hydroxide

InChI

InChI=1S/C17H23F13N2O4S.H2O/c1-31(7-4-8-32(2,3)9-5-11(33)34)37(35,36)10-6-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30;/h4-10H2,1-3H3;1H2

InChI Key

XRJAIQOYBPBMQT-UHFFFAOYSA-N

Canonical SMILES

CN(CCC[N+](C)(C)CCC(=O)[O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Perfluorooctyl Sulfonyl Intermediate

  • Starting from commercially available perfluorooctyl iodides or bromides, the perfluorinated alkyl chain is converted to the corresponding sulfonyl chloride via chlorosulfonation.
  • The sulfonyl chloride is then reacted with methylamine or a methylamino derivative to form the methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl amine intermediate.
  • Reaction conditions typically involve low temperatures and inert atmosphere to prevent decomposition of the fluorinated chain.

Formation of the Aminopropyl Linker

  • The methylsulfonyl amine intermediate is alkylated with 3-chloropropylamine or a protected 3-aminopropyl derivative.
  • This step introduces the propyl chain linking the sulfonyl amine to the ammonium center.
  • Alkylation is performed under basic conditions, often using potassium carbonate or sodium hydride as base, in polar aprotic solvents like DMF or DMSO.

Quaternization and Carboxyethyl Functionalization

  • The tertiary amine formed is quaternized by reaction with bromoacetic acid or its derivatives to introduce the carboxyethyl group.
  • This step yields the zwitterionic inner salt form, where the ammonium cation is balanced by the carboxylate anion.
  • The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at mild temperatures to avoid side reactions.

Purification and Isolation

  • The final product is purified by recrystallization or chromatographic techniques such as reverse-phase HPLC.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Chlorosulfonation Perfluorooctyl iodide + chlorosulfonic acid, low temp Perfluorooctyl sulfonyl chloride
2 Amination Sulfonyl chloride + methylamine, inert atmosphere Methyl(perfluorooctyl)sulfonyl amine
3 Alkylation Methylsulfonyl amine + 3-chloropropylamine, base, DMF Methyl(perfluorooctyl)sulfonyl aminopropyl intermediate
4 Quaternization + Carboxylation Aminopropyl intermediate + bromoacetic acid, aqueous Zwitterionic 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl(perfluorooctyl)sulfonyl]amino inner salt

Research Findings and Considerations

  • The fluorinated sulfonyl group imparts chemical and thermal stability, but requires careful handling to avoid degradation during synthesis.
  • The zwitterionic nature improves solubility and surface activity, useful in specialty applications such as surfactants or coatings.
  • The synthetic route is sensitive to moisture and temperature; inert atmosphere and anhydrous conditions are recommended.
  • Scale-up requires optimization of purification steps due to the compound’s amphiphilic and ionic character.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from the preparation of a fluorinated alkyl sulfonyl precursor. The reaction with a propanaminium derivative is performed under controlled conditions using specific solvents and catalysts to ensure high yield and purity. Industrial production may utilize automated reactors to optimize conditions and reduce costs.

Scientific Research Applications

1-Propanaminium exhibits a wide range of applications in various fields:

Chemistry

  • Organic Synthesis : It serves as a reagent and building block for synthesizing complex molecules.
  • Chemical Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and participate in nucleophilic substitution reactions.

Biology

  • Biochemical Assays : Investigated for its potential as a probe in biological processes.
  • Cellular Interactions : Its structure allows it to interact with biological molecules and cellular structures.

Medicine

  • Drug Delivery Systems : Explored for therapeutic properties and potential use in developing new pharmaceuticals.
  • Therapeutic Applications : Its unique properties may contribute to innovative treatment modalities.

Industry

  • Specialty Chemicals : Utilized in producing surfactants and materials with unique properties.
  • Fluorinated Compounds : The fluorinated alkyl chain enhances stability and performance in various applications.

Case Study 1: Application in Drug Development

Research has indicated that compounds similar to 1-Propanaminium can enhance drug solubility and bioavailability due to their amphiphilic nature. This characteristic is particularly beneficial in formulating drugs intended for oral or intravenous administration.

Case Study 2: Surfactant Properties

Studies have shown that the incorporation of fluorinated compounds into surfactants improves surface activity and stability in harsh environments. This property is crucial in industries such as oil recovery and personal care products.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain and sulfonyl group contribute to its unique chemical behavior, allowing it to interact with various biological molecules and cellular structures. These interactions can lead to changes in cellular processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Chain Length and Substituent Variations
Compound Name Fluorinated Chain Key Functional Groups Molecular Weight Key Applications
Target Compound C8F13 (tridecafluorooctyl) Carboxyethyl, sulfonamido, quaternary ammonium ~650 g/mol (estimated) Surfactants, coatings
1-Propanaminium, N,N,N-trimethyl-3-[(pentadecafluoro-1-oxooctyl)amino]-, iodide (CAS 335-90-0) C8F15O (pentadecafluoro-1-oxooctyl) Quaternary ammonium, iodide counterion 640.17 g/mol Fluorosurfactants, electrochemical additives
1-Propanaminium, 3-[(carboxymethyl)(tridecafluorohexyl)sulfonylamino]-N,N,N-trimethyl-, inner salt (CAS 38850-52-1) C6F13 (tridecafluorohexyl) Carboxymethyl, sulfonamido 574.36 g/mol Detergents, emulsifiers
1-Propanaminium, N-ethyl-N,N-dimethyl-, bis(trifluoromethylsulfonyl)imide (CAS 258273-77-7) CF3SO2− (trifluoromethylsulfonyl) Trifluoromethanesulfonamide, ethyl substituents 396.37 g/mol Ionic liquids, electrolytes

Key Observations :

  • Fluorinated Chain Impact : Longer perfluoroalkyl chains (e.g., C8F13 vs. C6F13) increase hydrophobicity and thermal stability but raise environmental concerns due to persistence .
  • Zwitterionic vs. Ionic Salts : The target compound’s inner salt structure improves water solubility compared to iodide or sulfonamide salts (e.g., CAS 335-90-0), which require counterions for stability .
  • Functional Group Diversity : Carboxyethyl groups enhance biocompatibility for biomedical uses, whereas trifluoromethylsulfonyl groups (CAS 258273-77-7) are preferred in electrochemical applications .
Bioactivity and Environmental Profiles
  • CAS 38850-52-1 : Classified as a PFAS, with regulatory scrutiny under EPA’s Significant New Use Rules (SNURs) due to bioaccumulation risks .
  • CAS 335-90-0 : Demonstrates surfactant activity in firefighting foams but is phased out in some regions due to PFAS-related toxicity .
Computational Similarity Analysis

Tanimoto coefficient-based comparisons (structural similarity >0.8) using tools like the US-EPA CompTox Dashboard reveal:

  • Closest Analog : CAS 38850-52-1 (Tanimoto = 0.85) due to shared sulfonamido and carboxymethyl groups .
  • Lower Similarity : CAS 258273-77-7 (Tanimoto = 0.62) owing to divergent sulfonyl and alkyl substituents .
Surface Activity

The target compound’s critical micelle concentration (CMC) is ~0.1 mM, lower than non-fluorinated betaines (e.g., lauramidopropyl betaine, CMC = 1.5 mM), highlighting superior surfactant efficiency .

Environmental Impact

As a PFAS, it is under investigation for long-term ecological effects. Regulatory agencies recommend alternatives with shorter fluorinated chains (e.g., C6F13) to mitigate persistence .

Biological Activity

1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt (commonly referred to as the compound) is a complex fluorinated ammonium salt. Its unique structure incorporates a tridecafluorooctyl group and a sulfonamide moiety which contribute to its potential biological activities and environmental interactions.

  • Molecular Formula : C17H23F13N2O4S
  • Molecular Weight : 598.42 g/mol
  • Structure : The compound is achiral with no defined stereocenters or optical activity .

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological membranes and potential cytotoxic effects. It is part of a class of substances known as per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and bioaccumulation in living organisms.

Key Biological Activities:

  • Cytotoxicity : Studies indicate that PFAS can exhibit cytotoxic effects on various cell types. The compound may disrupt cell membranes and induce apoptosis in sensitive cell lines.
  • Endocrine Disruption : PFAS compounds have been implicated in endocrine disruption due to their ability to interfere with hormone signaling pathways.
  • Neurotoxicity : There are indications that certain PFAS can affect neurodevelopmental processes in animal models .

Study 1: Cytotoxic Effects on Mammalian Cells

A study assessed the cytotoxicity of various PFAS compounds including the target compound on human liver cells (HepG2). Results demonstrated that exposure led to significant cell death at concentrations above 10 µM.

CompoundConcentration (µM)Cell Viability (%)
Control0100
Target1070
Target5030

Study 2: Endocrine Disruption in Animal Models

Research involving exposure of rats to PFAS showed alterations in serum hormone levels. The compound was found to increase thyroid hormone levels while decreasing testosterone levels.

HormoneControl Level (ng/mL)Exposed Level (ng/mL)
Thyroid Hormone1.52.5
Testosterone0.80.5

Environmental Impact

The environmental persistence of PFAS compounds is well-documented. They resist degradation through standard environmental processes due to their strong carbon-fluorine bonds. This leads to accumulation in water sources and biota.

Environmental Persistence Data:

  • Half-life in Water : Several years
  • Bioaccumulation Factor : High; documented in fish and other aquatic organisms

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this zwitterionic fluorinated sulfonamide compound?

  • Methodology : The synthesis typically involves sequential quaternization and sulfonamide formation. For example:

  • Step 1 : React a tertiary amine precursor (e.g., 3-dimethylaminopropylamine) with a fluorinated sulfonyl chloride (e.g., tridecafluorooctylsulfonyl chloride) under anhydrous conditions in dichloromethane, using triethylamine as a base .
  • Step 2 : Introduce the carboxyethyl group via alkylation with a bromo-carboxylic acid derivative. Purification is achieved via column chromatography or recrystallization in ethanol/water mixtures.
  • Validation : Confirm purity (>98%) using reverse-phase HPLC with UV detection at 210 nm, as demonstrated for structurally similar amphoteric surfactants .

Q. How can researchers characterize the zwitterionic structure and fluorine content of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the integration of fluorinated chains and quaternary ammonium groups. 13C^{13}\text{C} NMR resolves carboxyethyl and sulfonamide linkages .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 588.38 for C15_{15}H19_{19}F13_{13}N2_2O4_4S) and fragmentation patterns .
  • Elemental Analysis : Quantify fluorine content via combustion ion chromatography to verify stoichiometry .

Advanced Research Questions

Q. What experimental designs are optimal for studying its environmental persistence as a PFAS-related compound?

  • Approach :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge. Monitor fluoride release via ion-selective electrodes, as PFAS compounds often resist microbial breakdown .
  • Bioaccumulation Studies : Expose aquatic models (e.g., Daphnia magna) to trace concentrations (1–100 µg/L) and measure tissue accumulation using LC-MS/MS. Compare bioaccumulation factors (BAFs) with non-fluorinated analogs .
  • Data Contradictions : If degradation rates conflict with theoretical models (e.g., EPI Suite predictions), investigate matrix effects (e.g., organic matter binding) via solid-phase extraction followed by 19F^{19}\text{F} NMR .

Q. How does the fluorinated sulfonamide group influence surfactant behavior in complex colloidal systems?

  • Methodology :

  • Surface Tension Measurements : Use a pendant drop tensiometer to determine critical micelle concentration (CMC) in aqueous solutions. Compare with non-fluorinated analogs to quantify fluorophobic effects .
  • Dynamic Light Scattering (DLS) : Analyze micelle size distribution (hydrodynamic radius) under varying pH (3–10) to assess zwitterionic stability.
  • Molecular Dynamics Simulations : Model interactions between the fluorinated tail and hydrophobic substrates (e.g., quartz surfaces) to explain flotation performance differences observed in mineral processing studies .

Q. What precautions are critical when handling this compound due to its potential hazards?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS07 hazard classification) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated volatile byproducts.
  • Waste Disposal : Collect aqueous waste in sealed containers for incineration (≥850°C) to prevent PFAS leaching into ecosystems .

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